molecular formula C18H15Cl2N B14206648 4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole CAS No. 820213-22-7

4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14206648
CAS No.: 820213-22-7
M. Wt: 316.2 g/mol
InChI Key: COZLNRUHURAAQJ-UHFFFAOYSA-N
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Description

4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole is a synthetic organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole typically involves the condensation of 4-chlorobenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the double bonds.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.

    Substitution: Sodium iodide, acetone, elevated temperatures.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the chlorine atoms.

Scientific Research Applications

4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure makes it a candidate for drug design and discovery.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: Shares structural similarities but lacks the pyrrole ring.

    Bis(4-chlorophenyl)methane: Similar in having two 4-chlorophenyl groups but differs in the central connecting structure.

    4-[Bis(4-chlorophenyl)methyl]pyridine: Contains a pyridine ring instead of a pyrrole ring.

Uniqueness

4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole is unique due to its specific combination of a pyrrole ring with two 4-chlorophenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not fulfill.

Properties

CAS No.

820213-22-7

Molecular Formula

C18H15Cl2N

Molecular Weight

316.2 g/mol

IUPAC Name

4-[bis(4-chlorophenyl)methylidene]-5-methyl-2,3-dihydropyrrole

InChI

InChI=1S/C18H15Cl2N/c1-12-17(10-11-21-12)18(13-2-6-15(19)7-3-13)14-4-8-16(20)9-5-14/h2-9H,10-11H2,1H3

InChI Key

COZLNRUHURAAQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC1=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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